molecular formula C10H10N4 B13133757 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B13133757
M. Wt: 186.21 g/mol
InChI Key: BAFWRFFNAOOOSM-UHFFFAOYSA-N
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Description

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of a Groebke–Blackburn–Bienaymè reaction, which is a three-component reaction involving 2-aminopyridine, an aldehyde, and an isocyanide .

Industrial Production Methods

Industrial production methods for this compound often involve metal-free direct synthesis protocols to minimize environmental impact. These methods focus on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .

Chemical Reactions Analysis

Types of Reactions

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as a covalent inhibitor by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
  • 2-Methylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various functionalization reactions makes it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-(methylaminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C10H10N4/c1-12-5-9-7-14-6-8(4-11)2-3-10(14)13-9/h2-3,6-7,12H,5H2,1H3

InChI Key

BAFWRFFNAOOOSM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN2C=C(C=CC2=N1)C#N

Origin of Product

United States

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